molecular formula C8H12O2 B2831731 (Bicyclo[3.1.0]hexane-1-yl)acetic acid CAS No. 1009634-43-8

(Bicyclo[3.1.0]hexane-1-yl)acetic acid

Cat. No.: B2831731
CAS No.: 1009634-43-8
M. Wt: 140.182
InChI Key: FYHBFSYKSVEITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Bicyclo[3.1.0]hexane-1-yl)acetic acid is a chemical reagent featuring a rigid, strained bicyclic scaffold, making it a valuable synthetic intermediate in organic chemistry and drug discovery. The bicyclo[3.1.0]hexane framework is recognized for its ability to confer conformational restriction when used as a core structure in bioactive molecule design . This acetic acid derivative allows researchers to incorporate the bicyclic system into more complex molecules, for instance, through amide bond formation or further functionalization of the carboxylic acid group. In pharmaceutical research, the bicyclo[3.1.0]hexane motif is a key scaffold in the development of novel therapeutic agents. Specifically, it has been extensively explored as a conformationally locked ribose substitute in nucleoside analogues, known as (N)-methanocarba nucleosides, which are investigated as potent and selective agonists for adenosine receptors . These receptors are promising targets for treating conditions like inflammation and cancer . While this specific acetic acid derivative's applications are still being explored, its structure offers significant potential for use in Structure-Activity Relationship (SAR) studies, fragment-based drug design, and the synthesis of complex, constrained molecules for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-bicyclo[3.1.0]hexanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)5-8-3-1-2-6(8)4-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBFSYKSVEITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles of Bicyclo 3.1.0 Hexane 1 Yl Acetic Acid and Its Chemical Precursors

Acid-Catalyzed Transformations within the Bicyclo[3.1.0]hexane System

Acid-catalyzed reactions of bicyclo[3.1.0]hexane derivatives often proceed via pathways that relieve the inherent ring strain of the cyclopropane (B1198618) ring. These transformations can lead to a variety of rearranged products. For instance, Brønsted acids can catalyze the substitution of propargylic alcohols to form 1,5-enynes, which can then undergo a sequential catalytic protocol to yield bicyclo[3.1.0]hexane derivatives. thieme-connect.de

Theoretical studies using Density Functional Theory (DFT) have provided insights into the rearrangement of bicyclo[3.1.0]hexane derivatives catalyzed by platinum salts. The rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane and 1-siloxy-bicyclo[3.1.0]hexane to form monocyclic derivatives is proposed to occur in three main steps under catalytic conditions. acs.orgnih.gov The process initiates with the oxidative addition of the platinum salt to form a platinacyclobutane intermediate. This is followed by the cleavage of a Pt-C bond, leading to the opening of the platinacyclobutane ring. The final step involves protodeplatination to generate the final monocyclic products. acs.orgnih.gov

In a related photochemical process, the photoinitiated nucleophilic addition of a solvent to benzene (B151609) in acidic media can produce substituted bicyclo[3.1.0]hex-2-enes. Mechanistic studies suggest this transformation proceeds through the photorearrangement of benzene to benzvalene, which is then protonated and undergoes nucleophilic attack. researchgate.net

Hydrolysis and Solvolysis Reactions of Bicyclo[3.1.0]hexane Derivatives

The hydrolysis and solvolysis of bicyclo[3.1.0]hexane derivatives are influenced by the substitution pattern and the reaction conditions. For example, a bicyclo[3.1.0]hexane system with a cyclopropane carbon flanked by a ketone and an ester or aldehyde undergoes methanolysis with cleavage of one of the activated cyclopropane bonds. acs.org The regioselectivity of the ring opening is dependent on the pH of the medium. Acidic conditions predominantly yield a 4-methoxycyclohexane derivative, whereas basic conditions lead to a 3-methoxymethylcyclopentanone. acs.org

Kinetic studies on the solvolysis of tricyclo[3.1.0.0(2,6)]hex-3-yl and bicyclo[2.1.1]hex-2-yl sulfonates in 80% aqueous ethanol (B145695) have been conducted. The tricyclic mesylate solvolyzes significantly faster than bicyclo[2.1.1]hex-2-yl tosylate, with a rate enhancement of 1.4 x 10^5. Similarly, the tricyclic ditosylate solvolyzes 6 x 10^5 times faster than the corresponding bicyclic ditosylate. scispace.com This rate enhancement is characteristic of cyclopropylcarbinyl substrates. Furthermore, investigations into the acetolysis of cis-3-bicyclo[3.1.0]hexyl tosylates have revealed the presence of a special salt effect and deuterium (B1214612) scrambling, suggesting the involvement of the trishomocyclopropenyl cation. researchgate.net

Ring-Opening and Rearrangement Pathways of Bicyclo[3.1.0]hexane Systems

The strained nature of the bicyclo[3.1.0]hexane system makes it prone to various ring-opening and rearrangement reactions, which can be initiated by heat, light, or chemical reagents.

Radical-mediated ring opening of the 1-bicyclo[3.1.0]hexanylmethyl radical has been studied, revealing two competing fragmentation pathways. Fission of the shared (endo) bond of the bicyclic system results in a ring-expansion to a 3-methylenecyclohexenyl radical. Alternatively, cleavage of the bond exo to the cyclopentyl ring leads to the 2-methylenecyclopentyl-1-methyl radical. uci.edu The rates of these rearrangements have been determined using the PTOC-thiol competition method.

Rearrangement PathwayRate Equation (log(k/s⁻¹))
Ring-Expansion(12.5 ± 0.1) - (4.9 ± 0.1)/θ
Non-Expansion(11.9 ± 0.6) - (6.9 ± 0.8)/θ

Table 1: Rate equations for the rearrangement of the 1-bicyclo[3.1.0]hexanylmethyl radical. uci.edu

Photochemical rearrangements are also a key feature of this system. For instance, substituted bicyclo[3.1.0]hex-3-en-2-ones undergo photochemical rearrangement to yield derivatives of 3-hydroxybenzoic acid. cdnsciencepub.com This process is thought to proceed through a diradical or zwitterionic intermediate, which, upon a 1,2-hydrogen shift, aromatizes to the phenolic product. cdnsciencepub.com

Theoretical studies on the thermal ring-opening rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one have been conducted using DFT and ab initio methods. The reaction is proposed to start on the closed-shell singlet potential energy surface and, after surmounting a transition state, undergoes intersystem crossing to the more stable triplet product, 4-oxocyclohexa-2,5-dienylidene. rsc.org

Electrophilic and Nucleophilic Reactions on the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane scaffold can undergo both electrophilic and nucleophilic reactions, with the reactivity often centered around the strained cyclopropane ring or functional groups attached to the skeleton.

Metal-free cycloisomerization of 7-en-2-yn-1-ones to gem-difluorinated and gem-chlorofluorinated bicyclo[3.1.0]hexanes can be achieved using electrophilic halogenating agents. rsc.org Similarly, aluminum halides can mediate the cycloisomerization of 7-en-2-ynones to form halogenated bicyclo[3.1.0]hexanes. rsc.org Gold-catalyzed enyne cyclization provides an efficient route to 3-ethynyl-2-aryl-bicyclo[3.1.0]hexenes. d-nb.info

Nucleophilic substitution reactions have been employed to synthesize various derivatives. For example, partially protected 6-amino-3-azabicyclo[3.1.0]hexane can react with vinyl, imidoyl, or carbonyl chlorides in nucleophilic substitution reactions to form enamines, amidines, and amides, respectively. beilstein-journals.org The synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has been achieved through the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide. beilstein-journals.org Furthermore, nucleophilic substitution on both exo- and endo-bicyclo[3.1.0]hexane sulfonates can proceed via π-allyl palladium complexes. researchgate.net

Functional Group Interconversions and Modifications of the Acetic Acid Side Chain

The acetic acid side chain of (bicyclo[3.1.0]hexane-1-yl)acetic acid and the carboxylic acid group in its precursors are amenable to a range of standard functional group interconversions. Bicyclo[3.1.0]hexane-1-carboxylic acid can participate in typical reactions of carboxylic acids, such as esterification. evitachem.com

In the context of more complex derivatives, such as bicyclo[3.1.0]hexane-based nucleoside analogues, modifications at a side chain have been explored. For instance, an azide (B81097) group at the 5'-position of a bicyclo[3.1.0]hexane moiety has been converted into various triazoles via Huisgen cycloaddition with different alkynes. nih.govmdpi.com The azide can also be reduced to an amine, which can then be further functionalized by reaction with reagents like squaric acid dimethyl ester or ethyl 2-(chlorosulfonyl)acetate. nih.govmdpi.com

The synthesis of amides from carboxylic acids is a common transformation. For example, 5-chloro-l,3-dimethyl-lH-pyrazole-4-carboxylic acid has been coupled with the 2-aminomethyl derivative of a 3-azabicyclo[3.1.0]hexane system. google.com Similarly, (2,5-dimethyl-thiazol-4-yl)-acetic acid has been used to acylate a 3-azabicyclo[3.1.0]hexane derivative. google.com

Computational Chemistry and Theoretical Modeling of Bicyclo 3.1.0 Hexane 1 Yl Acetic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of bicyclo[3.1.0]hexane derivatives. DFT studies have been employed to compute the strain energy of the parent bicyclo[3.1.0]hexane, revealing a significant strain of approximately 32.4 kcal/mol. This inherent strain is a major driver for many of the chemical transformations this bicyclic system undergoes.

DFT calculations can also predict chemical reactivity and characterize transition states. By calculating activation energies for different reaction pathways, researchers can rationalize and forecast reaction outcomes, including regioselectivity and stereoselectivity. For instance, DFT has been used to explain the outcomes of nucleophile-dependent ring-opening reactions and to map the transition states for thermal rearrangements of bicyclo[3.1.0]hexane derivatives.

Furthermore, quantum chemical methods are used to analyze the electronic factors that dictate the conformational preferences of the bicyclo[3.1.0]hexane ring. Natural Bond Orbital (NBO) analysis, for example, helps in understanding the interactions that lead to the enhanced stability of certain conformers. The charge density distribution, analyzed through the Quantum Theory of Atoms in Molecules (QTAIM), identifies key atoms contributing to stability changes within the molecule.

Molecular Dynamics Simulations and Conformational Analysis of Bicyclo[3.1.0]hexane Ring Systems

Molecular dynamics (MD) simulations and conformational analysis are powerful tools for exploring the dynamic behavior and conformational landscape of bicyclo[3.1.0]hexane ring systems. A consistent finding from both computational and experimental studies is the strong preference of the bicyclo[3.1.0]hexane framework for a boat-like conformation of the six-membered ring. The chair-like conformation is typically a higher energy transition state rather than a stable minimum.

MD simulations provide a dynamic view of the conformational behavior of these molecules in various environments, such as in solution. These simulations can reveal the relative stabilities of different conformers and the energy barriers for their interconversion. For example, MD simulations have been used to study the conformational space of bicyclo[3.1.0]hexane-based nucleoside analogues to understand their binding preferences to biological targets. unc.edu

Key Conformational States of Bicyclo[3.1.0]hexane
ConformerRelative Energy (kcal/mol)Key Structural Feature
Boat-like (Global Minimum)0.0Cyclopropane (B1198618) ring in a pseudo-equatorial position to minimize steric hindrance.
Chair-like (Transition State)Higher EnergyRepresents a transition state for interconversion, not a stable minimum.

Mechanistic Elucidation via Computational Methods for Bicyclo[3.1.0]hexane Photoreactions

Computational methods have been crucial in elucidating the mechanisms of photoreactions involving the bicyclo[3.1.0]hexane scaffold. One notable area of study is the photochemical rearrangement of benzenes to substituted bicyclo[3.1.0]hexenes in the presence of nucleophiles and acidic conditions. acs.orgnih.gov Quantum chemical calculations have been used to explore two major mechanistic hypotheses for this transformation. acs.orgnih.gov The operative mechanism was found to involve the photorearrangement of benzene (B151609) to benzvalene, followed by protonation and nucleophilic addition. researchgate.net A key driving force for this reaction is the relief of excited-state antiaromaticity in the benzene ring. nih.govresearchgate.net

Theoretical studies have also investigated the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. researchgate.net Computational evidence from these studies suggests the formation of a diradical intermediate rather than a zwitterionic one. researchgate.net The theoretical findings indicate that intersystem crossing is a vital part of the mechanism. researchgate.net

In Silico Studies of Structure-Activity Relationships (SAR) in Related Bicyclo[3.1.0]hexane-Based Scaffolds

The rigid, conformationally constrained nature of the bicyclo[3.1.0]hexane scaffold makes it an excellent building block for designing molecules with high selectivity for specific biological targets. nih.gov In silico studies play a significant role in understanding the structure-activity relationships (SAR) of these compounds.

By incorporating the bicyclo[3.1.0]hexane backbone, researchers can create conformationally restricted analogues of flexible biomolecules, thereby probing the bioactive conformation required for receptor binding. nih.gov For example, conformationally restricted analogues of histamine (B1213489) containing a bicyclo[3.1.0]hexane scaffold have been designed and synthesized, leading to ligands with high selectivity for the H3 receptor over the H4 receptor. nih.gov

Similarly, bicyclo[3.1.0]hexane-based analogues of γ-aminobutyric acid (GABA) have been developed. Computational analysis using density functional theory helped to identify stable syn- and anti-conformers, leading to the development of a highly potent and selective inhibitor of the betaine/GABA transporter-1 (BGT-1). nih.gov

In the field of adenosine (B11128) receptor ligands, the bicyclo[3.1.0]hexane scaffold, also known as (N)-methanocarba, is known to increase the potency and selectivity for the A3 adenosine receptor subtype. mdpi.comresearchgate.net Computational docking and molecular modeling have been used to explore the SAR of these analogues, guiding modifications at various positions of the purine (B94841) ring and the bicyclo[3.1.0]hexane moiety to optimize affinity and selectivity. mdpi.comnih.gov

Examples of Bicyclo[3.1.0]hexane Scaffolds in SAR Studies
Target BiomoleculeBicyclo[3.1.0]hexane AnalogueKey Finding
Histamine H3 ReceptorImidazolyl bicyclo[3.1.0]hexane derivativesThe rigid scaffold provides high selectivity for the H3 receptor over the H4 receptor. nih.gov
GABA Transporter (BGT-1)Conformationally restricted GABA analoguesLed to the development of the first highly potent and selective BGT-1 inhibitor. nih.gov
Adenosine A3 Receptor(N)-methanocarba nucleosidesEnhances potency and selectivity for the A3 receptor subtype. mdpi.comresearchgate.net
Metabotropic Glutamate (B1630785) 2/3 Receptors3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogsDiscovery of a highly potent and efficacious mGlu2/3 receptor antagonist. nih.gov

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry is a powerful tool for mapping reaction pathways and analyzing the transition states of reactions involving bicyclo[3.1.0]hexane derivatives. DFT studies have been used to elucidate the mechanism of the Pt-salt catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane and 1-siloxy-bicyclo[3.1.0]hexane to monocyclic derivatives. nih.govacs.org These studies detail a three-step mechanism involving oxidative addition of the platinum to form a platinacyclobutane intermediate, followed by cleavage of the Pt-C bond, and finally protodeplatination or a concerted 1,2-hydrogen shift and demetallation to yield the final products. nih.govacs.org The potential energy surfaces, including all transition states and intermediates, have been mapped out. nih.gov

In another example, the diastereoselectivity and carbene reactivity in the Pt- and Au-catalyzed 1,5-enyne cycloisomerization to form bicyclo[3.1.0]hexane have been investigated using DFT. acs.orgfigshare.com Distortion/interaction analyses of the transition states revealed that the diastereoselectivity is controlled by factors such as hydrogen bonding, CH-π interactions, and steric repulsion. acs.orgfigshare.com These computational insights into the transition states and intermediates are difficult to obtain experimentally and are crucial for understanding and controlling the selectivity and reactivity of these reactions. acs.org

Applications of Bicyclo 3.1.0 Hexane 1 Yl Acetic Acid As a Versatile Synthetic Intermediate

Construction of Novel Constrained Cyclic and Bicyclic Systems

The bicyclo[3.1.0]hexane framework serves as a fundamental building block for the creation of more elaborate cyclic and bicyclic systems. Its inherent rigidity and defined stereochemistry allow chemists to construct molecules with precise spatial arrangements of functional groups. Synthetic strategies often involve the functionalization of the bicyclo[3.1.0]hexane core, which can be achieved through various chemical transformations. rsc.orgresearchgate.net For instance, the carboxylic acid moiety of (bicyclo[3.1.0]hexane-1-yl)acetic acid can be converted into a range of other functional groups, providing a handle for further synthetic manipulations.

The construction of these constrained systems is often driven by the need to mimic the bioactive conformation of a natural ligand or to explore new areas of chemical space. The bicyclo[3.1.0]hexane unit effectively locks the molecule into a specific shape, which can lead to enhanced binding to a biological target and improved pharmacological properties. acs.orgmdpi.com Methodologies for synthesizing these scaffolds are continually being developed, including photoredox-mediated (3+2) annulations of cyclopropenes with cyclopropylanilines, which provide efficient access to these valuable bicyclic structures. rsc.orgresearchgate.net

Role in the Design and Synthesis of Conformationally Restricted Bioactive Scaffolds

The unique topology of the bicyclo[3.1.0]hexane system is particularly advantageous in the design of conformationally restricted analogues of bioactive molecules. By replacing a flexible portion of a molecule with this rigid scaffold, researchers can investigate the conformational requirements for biological activity and develop compounds with improved potency and selectivity. mdpi.comresearchgate.net

One of the most significant applications of the bicyclo[3.1.0]hexane scaffold is in the synthesis of (N)-methanocarba nucleosides, which are potent and selective ligands for adenosine (B11128) receptors. nih.govmdpi.com The bicyclo[3.1.0]hexane ring system replaces the furanose sugar of natural nucleosides, locking the conformation of the molecule into a state that is often preferred for binding to specific adenosine receptor subtypes, particularly the A3 adenosine receptor. nih.govsemanticscholar.orguniversiteitleiden.nlresearchgate.net This conformational constraint is a key factor in achieving high affinity and selectivity. acs.orgscispace.com

The synthesis of these analogues involves coupling the bicyclo[3.1.0]hexane core, derived from intermediates like this compound, with a purine (B94841) or pyrimidine (B1678525) base. nih.govmdpi.com Extensive structure-activity relationship (SAR) studies have been conducted on these (N)-methanocarba nucleosides, exploring modifications at various positions of the purine ring and the bicyclic scaffold to optimize their pharmacological profile. nih.govmdpi.comsemanticscholar.org For instance, derivatives with modifications at the 1-, 2-, 6-, and 5'-positions have been synthesized and evaluated for their affinity at all adenosine receptor subtypes. nih.gov

Compound TypeKey Structural FeatureTarget ReceptorSignificance
(N)-Methanocarba NucleosidesBicyclo[3.1.0]hexane replaces ribose sugarAdenosine Receptors (especially A3)Increased potency and selectivity due to conformational locking. nih.govsemanticscholar.org
2-Substituted AnaloguesModifications at the 2-position of the purineP2Y ReceptorsEnhanced potency and selectivity for certain P2Y receptor subtypes. scispace.com
5'-Modified DerivativesVariations at the 5'-position of the scaffoldAdenosine ReceptorsExploration of structure-activity relationships to fine-tune binding affinity. nih.govmdpi.com

This compound derivatives are also employed in the synthesis of conformationally restricted analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.govnih.gov By incorporating the rigid bicyclo[3.1.0]hexane backbone, these GABA analogues are locked into specific conformations, which allows for the probing of the bioactive conformation required for interaction with GABA transporters (GATs). researcher.lifefigshare.comnih.govresearchgate.net

This strategy has led to the development of highly potent and selective inhibitors of specific GAT subtypes. For example, a conformationally restricted GABA analogue with a bicyclo[3.1.0]hexane backbone was identified as the first highly potent and selective inhibitor of the betaine/GABA transporter 1 (BGT-1). nih.govnih.gov The synthesis of these analogues allows for a systematic exploration of how conformational restriction impacts subtype selectivity, providing valuable tools for studying the pharmacology of the GABAergic system. researchgate.netresearchgate.net

GABA Analogue BackboneTargetKey Finding
Bicyclo[3.1.0]hexaneBetaine/GABA Transporter 1 (BGT-1)Led to the first highly potent and selective BGT-1 inhibitor. nih.govnih.gov
Bicyclo[3.1.0]hexeneBetaine/GABA Transporter 1 (BGT-1)Strong inhibition of BGT-1 uptake. researcher.lifefigshare.comnih.gov
Bicyclo[4.1.0]heptaneBetaine/GABA Transporter 1 (BGT-1)Resulted in a selective inhibitor with low micromolar potency. researcher.lifefigshare.comnih.gov

The principles of conformational restriction using the bicyclo[3.1.0]hexane scaffold are also applied to the field of glycobiology. This framework is used to create glycomimetics, which are molecules that mimic the structure and function of carbohydrates. unimi.it A notable application is in the design of sialic acid mimics. For instance, a bicyclic analogue of sialic acid based on the bicyclo[3.1.0]hexane structure has been designed to mimic the conformation that sialic acid adopts during enzymatic cleavage by neuraminidase, a key enzyme in the influenza virus life cycle. unimi.it

By creating rigid analogues of carbohydrates, researchers can develop inhibitors of carbohydrate-processing enzymes with improved stability and pharmacological properties compared to their natural counterparts. The synthesis of such glycomimetics often involves complex, multi-step sequences where the bicyclo[3.1.0]hexane core provides a rigid scaffold onto which the necessary functional groups are appended in a stereocontrolled manner. nih.govacs.org

The bicyclo[3.1.0]hexane scaffold has been utilized to synthesize mimics of UDP-galactofuranose (UDP-Galf), the donor substrate for galactofuranosyltransferases (GlfTs), which are essential enzymes in the biosynthesis of the mycobacterial cell wall. nih.govnih.govnih.gov Since galactofuranose is absent in humans, these enzymes are attractive targets for the development of new anti-tuberculosis drugs. semanticscholar.orgmdpi.commit.eduacs.org

Researchers have designed and synthesized UDP-Galf mimics where the galactofuranose ring is replaced by a bicyclo[3.1.0]hexane-based core. nih.govnih.govresearchgate.net These mimics are intended to inhibit GlfTs, such as GlfT2, by competing with the natural substrate. nih.govnih.govresearchgate.net The synthesis involves preparing a bicyclo[3.1.0]hexane-based amine and coupling it with various aldehydes, including those containing a uridine (B1682114) moiety, through reductive amination. nih.govnih.gov While some of these initial analogues have shown weak inhibition, they serve as important starting points for the development of more potent inhibitors of mycobacterial galactan synthesis. nih.govnih.govbeilstein-journals.org

Enzyme TargetNative SubstrateMimic ScaffoldTherapeutic Goal
Galactofuranosyltransferase (GlfT2)UDP-galactofuranose (UDP-Galf)Bicyclo[3.1.0]hexaneInhibition of mycobacterial cell wall synthesis for anti-tuberculosis therapy. nih.govnih.gov

Derivatives of bicyclo[3.1.0]hexane are crucial intermediates in the synthesis of modulators of metabotropic glutamate (B1630785) receptors (mGluRs), which are G-protein coupled receptors that play a significant role in the central nervous system. google.comgoogle.com These receptors are implicated in a variety of neurological and psychiatric disorders, making them important therapeutic targets. acs.orgacs.org

Specifically, functionalized bicyclo[3.1.0]hexane derivatives serve as conformationally restricted glutamate analogues. adelaide.edu.auresearchgate.net The synthesis of these modulators often starts from a bicyclo[3.1.0]hexane precursor that is elaborated through a series of chemical steps to introduce the necessary amino acid and other functional groups required for potent and selective activity at specific mGluR subtypes. google.comgoogle.com For example, compounds such as (1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been developed as highly selective and potent group II mGluR antagonists. acs.org

Utilization in Stereochemical Control and Asymmetric Synthesis

The rigid conformational nature of the bicyclo[3.1.0]hexane ring system is a key feature that is exploited for stereochemical control in various organic transformations. This fixed orientation allows for predictable facial selectivity in reactions involving prochiral centers attached to the bicyclic core. Derivatives of this compound can be employed as chiral building blocks or templates to guide the stereochemical outcome of subsequent reactions.

One of the primary strategies for achieving stereocontrol involves the diastereoselective alkylation of enolates derived from esters of this compound. The fused cyclopropane (B1198618) ring effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face. This leads to the formation of a new stereocenter with a high degree of predictability. The resulting diastereomers can then be separated, and the bicyclic scaffold can be either retained as part of the target molecule or cleaved to yield an enantiomerically enriched acyclic product.

Furthermore, the bicyclo[3.1.0]hexane moiety can act as a chiral auxiliary. By attaching this rigid framework to a substrate, it can effectively control the stereochemistry of reactions such as aldol (B89426) additions, Diels-Alder cycloadditions, and conjugate additions. After the desired stereocenters have been established, the auxiliary can be removed, yielding the enantiomerically pure target compound.

Chemoenzymatic methods have also been successfully applied to the asymmetric synthesis of bicyclo[3.1.0]hexane derivatives. Lipase-catalyzed resolutions, for instance, can selectively acylate or hydrolyze one enantiomer of a racemic mixture of bicyclo[3.1.0]hexanol precursors, providing access to enantiomerically enriched starting materials for the synthesis of chiral this compound.

The following table summarizes selected examples of stereoselective reactions involving the bicyclo[3.1.0]hexane framework, illustrating its utility in asymmetric synthesis.

Reaction TypeSubstrate/IntermediateReagents/ConditionsProduct(s)Stereochemical Outcome
Intramolecular CyclopropanationAlkenyl aldehydesCu(I)/secondary amine cooperative catalystEnantioenriched bicyclo[3.1.0]hexanesGood to excellent enantioselectivity
(3+2) AnnulationCyclopropenes and aminocyclopropanesIridium photoredox catalyst, blue LED irradiationSubstituted bicyclo[3.1.0]hexanesHigh diastereoselectivity
Asymmetric Deprotonationmeso-Cyclic ketonesChiral lithium amide basesEnantiomerically enriched bicyclo[3.1.0]hexane derivativesHigh enantiomeric excess
Intramolecular Epoxide OpeningEpoxy ketone with a pendant nucleophileBase-mediatedHighly functionalized bicyclo[3.1.0]hexanesHigh diastereoselectivity

Precedent for the Development of Novel Synthetic Methodologies in Complex Molecule Synthesis

The unique structural and reactivity profile of this compound and related compounds has not only provided access to stereochemically defined molecules but has also spurred the development of novel synthetic methodologies. The inherent ring strain of the bicyclo[3.1.0]hexane system makes it susceptible to a variety of ring-opening and rearrangement reactions, which have been harnessed to construct more complex molecular architectures.

For instance, the study of intramolecular cyclization reactions to form the bicyclo[3.1.0]hexane core has led to significant advancements in synthetic methods. An intramolecular radical cyclopropanation of unactivated alkenes with aldehydes has been developed as a powerful single-step method for constructing bicyclo[3.1.0]hexane skeletons that contain vicinal all-carbon quaternary stereocenters, a challenging motif in organic synthesis. sfu.ca This method offers a broad substrate scope and can be performed asymmetrically. sfu.ca

The reactivity of the bicyclo[3.1.0]hexane system has also been exploited in the development of tandem reactions. For example, transition metal-catalyzed processes that involve an initial cycloisomerization or cycloaddition followed by a rearrangement have been utilized to construct intricate polycyclic systems from bicyclo[3.1.0]hexane precursors. These novel transformations showcase the potential of using strained ring systems as spring-loaded synthons for the rapid assembly of molecular complexity.

The following table highlights some of the novel synthetic methodologies that have been developed based on the chemistry of the bicyclo[3.1.0]hexane framework.

Synthetic MethodologyKey TransformationSubstrate ClassSignificance
Intramolecular Radical CyclopropanationRadical-mediated C-C bond formationAlkenyl aldehydesSingle-step construction of vicinal all-carbon quaternary stereocenters. sfu.ca
Photoredox-Catalyzed (3+2) AnnulationRing-opening of aminocyclopropanes and cycloadditionCyclopropenes and cyclopropylanilinesConvergent and diastereoselective synthesis of highly substituted bicyclics. nih.gov
Intramolecular Simmons-Smith CyclopropanationDirected zinc carbenoid additiongem-Diiodoalkanes with allylic alcoholsStereocontrolled synthesis of substituted bicycloalkanes.
Intramolecular Epoxide Opening/CyclopropanationBase-mediated cascade reactionProtected epoxidesEfficient synthesis of highly functionalized bicyclo[3.1.0]hexanes. acs.org

Analytical Characterization Techniques for Bicyclo 3.1.0 Hexane 1 Yl Acetic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of bicyclo[3.1.0]hexane derivatives. The rigid, strained nature of this bicyclic system gives rise to distinct and predictable NMR spectra, allowing for detailed structural and stereochemical assignments. rsc.org

Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of protons within the molecule. For derivatives of (Bicyclo[3.1.0]hexane-1-yl)acetic acid, the spectrum can be divided into regions corresponding to the bicyclic framework, the acetic acid side chain, and any other substituents.

The protons on the bicyclo[3.1.0]hexane core exhibit complex splitting patterns due to geminal and vicinal coupling. The constrained boat-like conformation of the ring system means that coupling constants are highly dependent on the dihedral angles between protons, which can be predicted by the Karplus equation. nih.gov This allows for the determination of the relative stereochemistry of substituents. For instance, the coupling constants between protons on the five-membered ring and the cyclopropyl (B3062369) protons can confirm their cis or trans relationship. rsc.orgresearchgate.net

Key features in the ¹H NMR spectrum include:

Cyclopropyl Protons (H6): These protons typically appear in the most upfield region of the spectrum (around 0.8-1.5 ppm), a characteristic feature of cyclopropane (B1198618) rings. mdpi.comsemanticscholar.org

Bridgehead Protons (H5): The proton at the bridgehead adjacent to the cyclopropane ring often displays complex multiplicity due to coupling with multiple neighbors. mdpi.comsemanticscholar.org

Methylene (B1212753) Protons of the Acetic Acid Group: The CH₂ group adjacent to the carboxylic acid typically appears as a singlet or an AB quartet, depending on its proximity to chiral centers, usually in the range of 2.0-2.5 ppm.

Other Ring Protons (H2, H3, H4): These protons on the five-membered ring have chemical shifts and coupling patterns that are highly sensitive to the nature and stereochemistry of substituents. mdpi.comsemanticscholar.org

Proton PositionTypical Chemical Shift (δ) Range (ppm)Example Coupling Constants (J) in Hz
H6 (cyclopropyl)0.8 - 1.6Jgem ≈ 4.5 Hz; Jcis ≈ 8.7 Hz; Jtrans ≈ 4.8 Hz
H5 (bridgehead)1.6 - 1.8dd, J = 8.4, 3.7 Hz
H2, H3, H43.7 - 4.7Dependent on substitution. Example for a diol derivative: H2 (dd, J = 6.5, 1.5 Hz), H3 (dt, J = 6.6, 1.5 Hz), H4 (d, J = 2.0 Hz)
CH₂ (acetic acid)~2.2s
OH (carboxylic acid)10 - 12br s
Note: Data compiled from studies on various bicyclo[3.1.0]hexane derivatives. mdpi.comsemanticscholar.orguci.edu Specific values vary with substitution and solvent.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the bicyclo[3.1.0]hexane framework are characteristic of their strained environment.

C1 (Quaternary Bridgehead): The bridgehead carbon atom to which the acetic acid group is attached is a quaternary carbon, and its chemical shift is typically around 34-39 ppm. mdpi.comsemanticscholar.org

C6 (Cyclopropyl): The methylene carbon of the cyclopropane ring is typically found significantly upfield, around 10-14 ppm. mdpi.comsemanticscholar.org

C2, C3, C4, C5: The remaining carbons of the five-membered ring appear at chemical shifts that depend heavily on the attached functional groups. For example, carbons bearing hydroxyl groups will be shifted downfield into the 60-80 ppm range. mdpi.comsemanticscholar.org

Carboxylic Acid Group: The carbonyl carbon of the acetic acid moiety is observed far downfield, typically above 170 ppm, while the adjacent methylene carbon appears around 40 ppm.

Carbon PositionTypical Chemical Shift (δ) Range (ppm)
C=O (Carboxyl)~175
CH₂ (Acetic Acid)~41
C2, C3, C4 (Substituted)60 - 80
C1 (Bridgehead)34 - 39
C5 (Bridgehead)24 - 33
C6 (Cyclopropyl)10 - 14
Note: Data compiled from studies on various bicyclo[3.1.0]hexane derivatives. mdpi.comsemanticscholar.orgnih.gov Specific values vary with substitution.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is used to trace the connectivity of protons through the bicyclic rings, confirming the assignments made from 1D spectra. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). This allows for the definitive assignment of carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This technique is particularly vital for identifying and assigning quaternary carbons, such as C1, by observing its correlation with nearby protons (e.g., the methylene protons of the acetic acid group and protons on C2 and C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is a powerful tool for determining stereochemistry. For example, a NOESY cross-peak between a substituent and a specific proton on the bicyclo[3.1.0]hexane ring can establish its endo or exo orientation. rsc.org

The combined application of these 1D and 2D NMR techniques allows for a complete and confident structural and stereochemical characterization of this compound and its derivatives. researchgate.netbeilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, providing strong evidence for the identity of a synthesized compound. rsc.orgnih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like carboxylic acids and their complex, functionalized derivatives. oup.com In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For derivatives of this compound, HRMS coupled with ESI is routinely used to confirm the molecular formula. The experimentally measured exact mass is compared to the theoretically calculated mass for the expected formula, with a match within a few parts per million (ppm) providing high confidence in the assignment. mdpi.comnih.gov

Compound DerivativeMolecular FormulaCalculated Exact Mass [M+H]⁺Found Exact Mass [M+H]⁺Reference
2-(1-{[(1R,2R,3S,4R,5S)-4-(6-Amino-2-methylthio-9H-purin-9-yl)-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl}-1H-1,2,3-triazol-4-yl)acetic acid (45)C₁₉H₂₃N₈O₄S463.1557463.1554 mdpi.com
(1R,2R,3S,4R,5S)-4-(5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol (11)C₁₃H₁₆ClN₄O₃311.0905311.0908 mdpi.com
(1′R,2′R,3′S,4′R,5′S)-4-{2-Chloro-6-[(3-trimethylstannylphenylmethyl)amino]purin-9-yl}-1-(methylaminocarbonyl)bicyclo[3.1.0]hexane-2,3-diol (10)C₂₅H₃₂ClN₇O₃Sn593.1090593.1099 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is best suited for compounds that are volatile and thermally stable. While this compound itself has limited volatility due to the polar carboxylic acid group, it can be analyzed by GC-MS after conversion to a more volatile ester derivative (e.g., a methyl or ethyl ester). uci.edu

GC-MS is highly effective for:

Reaction Monitoring: Tracking the progress of reactions involving the synthesis or modification of the bicyclo[3.1.0]hexane core. uci.edu

Product Identification: Identifying products in a reaction mixture by separating them chromatographically and analyzing their mass spectra. The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be compared to libraries (like NIST) for identification. amegroups.cn

Analysis of Volatile Derivatives: The technique has been used to identify various bicyclo[3.1.0]hexane derivatives in complex mixtures, such as volatile oils. amegroups.cnresearchgate.net

In one study, GC-MS was used to analyze the products of a radical rearrangement reaction, confirming the identity of the resulting hydrocarbon products derived from the bicyclo[3.1.0]hexanylmethyl radical. uci.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of bicyclo[3.1.0]hexane derivatives, offering high sensitivity and selectivity for both identification and quantification. ddtjournal.com This technique is particularly valuable for verifying molecular weight and obtaining structural information through fragmentation analysis, especially when coupled with tandem mass spectrometry (LC-MS/MS). ddtjournal.com

In the characterization of various bicyclo[3.1.0]hexane-based compounds, LC-MS with electrospray ionization (ESI) is frequently employed to confirm the mass of synthesized products. semanticscholar.org For instance, the analysis of complex nucleoside derivatives has utilized LC-MS-ESI to provide exact mass measurements, confirming elemental composition with high accuracy. semanticscholar.orgnih.gov Purity assessments are also routinely conducted using the chromatographic separation component of LC-MS, with purity levels often exceeding 99%. semanticscholar.orgnih.gov

The following table summarizes representative LC-MS data for several bicyclo[3.1.0]hexane derivatives found in the literature.

Table 1: Examples of LC-MS Data for Bicyclo[3.1.0]hexane Derivatives

Compound Description Retention Time (t R) Ionization Mode Observed m/z Purity Source
5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid [(1R,2S,5S*)-3-(2-methyl-5-m-tolyl-thiazole-4-carbonyl)-3-aza-bicyclo[3.1.0]hex-2-ylmethyl]-amide 0.86 min ESI+ [M+H]⁺ = 481.2 Not Specified google.com
(1R,2R,3S,4R,5S)-4-(5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol (Compound 11) 6.97 min ESI+ [M+H]⁺ = 311.0908 99% semanticscholar.orgnih.gov

X-ray Crystallography for Absolute Stereochemistry and Precise Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and precise three-dimensional conformation of this compound and its derivatives. uni-regensburg.de This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the rigid bicyclic structure. nih.gov

The absolute configuration of chiral bicyclo[3.1.0]hexane derivatives has been successfully assigned and confirmed using single-crystal X-ray analysis. acs.orggoogle.com This has been particularly important for complex molecules with multiple stereocenters, where other methods may be inconclusive. acs.org The data obtained from X-ray crystallography also serves to validate structural assignments made by other techniques, such as NMR spectroscopy. nih.gov For example, the crystal structure of an oxo-bicyclo[3.1.0]hexane nucleoside analog confirmed the boat-like disposition of the bicyclic template and allowed for precise measurement of bond lengths influenced by stereoelectronic effects. nih.gov

Detailed crystallographic data for a representative derivative are provided in the table below.

Table 2: Crystal Data and Structure Refinement for a Bicyclo[3.1.0]hexane Derivative (Compound 189)

Parameter Value
Empirical Formula C₁₃H₁₈O₇
Formula Weight 286.27
Crystal System Monoclinic
Crystal Size (mm) 0.480 x 0.200 x 0.060
Crystal Color Colorless

Source: uni-regensburg.de

Chromatographic Techniques for Purity Assessment, Isolation, and Enantiomeric Separation

Chromatographic methods are fundamental to the synthesis and analysis of bicyclo[3.1.0]hexane derivatives, enabling their purification, isolation, and the separation of stereoisomers. lookchem.comgoogle.com Given the potential for multiple diastereomers and enantiomers during synthesis, robust chromatographic techniques are essential for obtaining materials of high purity (≥97%) and for resolving racemic mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of bicyclo[3.1.0]hexane compounds and for the analytical and preparative separation of stereoisomers. nih.govnih.gov Chiral HPLC, in particular, is critical for resolving enantiomers and determining enantiomeric excess (ee). lookchem.com The selection of a suitable chiral stationary phase (CSP) and mobile phase is key to achieving successful separation. lookchem.comresearchgate.net For instance, a Daicel CHIRALCEL OD column has been used to separate the enantiomers of a bicyclo[3.1.0]hexane derivative. lookchem.com In addition to chiral separations, reversed-phase HPLC is routinely used to determine the purity of final products and intermediates. nih.govscispace.com

The following table presents examples of HPLC conditions used for the analysis of bicyclo[3.1.0]hexane derivatives.

Table 3: Selected HPLC Conditions for the Analysis of Bicyclo[3.1.0]hexane Derivatives

Analysis Type Column Mobile Phase Flow Rate Detection Compound/Result Source
Enantiomeric Separation Daicel CHIRALCEL OD Isopropyl alcohol–hexane (1:30) 0.5 mL/min Not Specified tR = 21.0 and 24.5 min lookchem.com
Purity Assessment Not Specified System A & B Not Specified UV 99% Purity, tR = 14.8 min (A), 12.5 min (B) nih.gov
Purity Assessment C18(2) analytical column Linear gradient: 0.1 M TEAA/CH₃CN 1 mL/min UV ≥97% purity for all derivatives scispace.com

Flash column chromatography is the workhorse technique for the routine purification and isolation of bicyclo[3.1.0]hexane derivatives in synthetic chemistry. google.comgoogle.com This preparative technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) to separate the target compound from reaction byproducts and unreacted starting materials based on differences in polarity. nih.govnih.gov The choice of eluent, often a mixture of a non-polar solvent like hexanes or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727), is optimized to achieve efficient separation. nih.govnih.govmdpi.com This method is versatile and can be applied to purify intermediates and final products, yielding analytically pure samples. google.comgoogle.com

The table below details various conditions reported for the purification of bicyclo[3.1.0]hexane derivatives using flash chromatography.

Table 4: Examples of Flash Column Chromatography Conditions for Purifying Bicyclo[3.1.0]hexane Derivatives

Stationary Phase Eluent System Compound Type Isolated Source
Silica Gel Ethyl acetate:hexanes (1:10) Iodo derivative nih.gov
Silica Gel Chloroform:methanol (10:1) Alcohol derivative nih.gov
Silica Gel MTBE/hexane Crystalline solid google.com
Silica Gel Hexanes/EtOAc (3:1) Diacetate derivative nih.gov

Optical Rotation and Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Determination

The determination of enantiomeric purity and absolute configuration is paramount for chiral bicyclo[3.1.0]hexane derivatives. Optical rotation and chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are powerful methods for this purpose. google.comrsc.org

Optical rotation measures the rotation of plane-polarized light by a chiral sample and can be used to determine the enantiomeric excess (ee) of a sample when the rotation of the pure enantiomer is known. google.com Specific rotation [α]D is a characteristic property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). nih.govnih.gov

More advanced chiroptical techniques like ECD, ORD, and VCD provide much more detailed stereochemical information. rsc.org These methods measure the differential absorption or rotation of left- and right-circularly polarized light. mdpi.com The resulting spectra are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. google.commdpi.com By comparing experimentally measured spectra with those predicted by density functional theory (DFT) calculations, the absolute configuration of complex bicyclo[3.1.0]hexane derivatives can be determined with high confidence. rsc.org This combined experimental and computational approach has proven effective for assigning the stereochemistry of flexible molecules with multiple chiral centers. rsc.org

Table 5: Specific Optical Rotation Values for Bicyclo[3.1.0]hexane Derivatives

Compound Description Specific Rotation [α]D Conditions Source
Iodo derivative 9 (mixture of anomers) +3.1° c = 2.7, EtOH, 25°C nih.gov
Bicyclic compound 12 +9.5° c = 1.1, EtOH, 25°C nih.gov

Future Prospects and Emerging Research Avenues for Bicyclo 3.1.0 Hexane 1 Yl Acetic Acid Chemistry

Development of Novel Catalytic and Organocatalytic Approaches to Bicyclo[3.1.0]hexane Synthesis

The synthesis of the bicyclo[3.1.0]hexane core has traditionally relied on intramolecular cyclization and cyclopropanation reactions, which often necessitate pre-functionalized and complex starting materials. nih.gov Future research is geared towards more efficient, atom-economical, and stereoselective methods using novel catalytic systems.

Transition Metal Catalysis: Recent advancements have seen the use of various transition metals to construct the bicyclo[3.1.0]hexane skeleton. Gold-catalyzed reactions, for instance, have enabled the atom-economical synthesis of bicyclo[3.1.0]hexane silanes from 1,6-enynes and hydrosilanes through cyclopropyl (B3062369) gold carbene intermediates. rsc.org Similarly, gold-catalyzed cyclization/hydroboration of 1,6-enynes provides a facile, one-step access to bicyclo[3.1.0]hexane boranes. d-nb.info Dirhodium(II) catalysts have been employed for the stereoselective cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, achieving high diastereoselectivity for either exo or endo products with very low catalyst loadings (<0.01 mol%). Copper(I)/secondary amine cooperative catalysis has been used for the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, enabling the construction of bicyclo[3.1.0]hexane skeletons with vicinal all-carbon quaternary stereocenters. researchgate.net

Organocatalysis and Photoredox Catalysis: Organocatalytic approaches are emerging as powerful, metal-free alternatives. A diastereodivergent synthesis of highly substituted bicyclo[3.1.0]hexanes has been developed using a transannular alkylation reaction, where asymmetric organocatalysis controls the installation of all stereocenters. researchgate.net Furthermore, the convergence of photoredox catalysis with organocatalysis is creating new synthetic pathways. The (3+2) annulation of cyclopropenes with aminocyclopropanes, using an organic or an iridium photoredox catalyst under blue LED irradiation, yields bicyclo[3.1.0]hexanes with an all-carbon quaternary center. nih.govdocumentsdelivered.com This method is particularly effective for creating fluorinated derivatives with high diastereoselectivity. nih.gov

Catalytic SystemReaction TypeSubstratesKey Features
Gold(I) Catalysis Si-H Bond Insertion1,6-enynes, HydrosilanesAtom-economical, one-step synthesis of bicyclo[3.1.0]hexane silanes. rsc.org
Dirhodium(II) Catalysis Intramolecular CyclopropanationN-Boc-2,5-dihydropyrrole, Ethyl diazoacetateHigh stereoselectivity, very low catalyst loadings (<0.01 mol%).
Copper(I)/Amine Catalysis Radical CyclopropanationAlkenyl aldehydesForms vicinal all-carbon quaternary stereocenters. researchgate.net
Asymmetric Organocatalysis Transannular AlkylationEnals, 4-Alkenyl sulfamidate iminesDiastereodivergent, controls multiple stereocenters. researchgate.net
Iridium Photoredox Catalysis (3+2) AnnulationCyclopropenes, AminocyclopropanesConvergent synthesis, forms quaternary centers, mild conditions. nih.govdocumentsdelivered.com

Exploration of New Reactivity Modes for the Acetic Acid Moiety and Bicyclic System

The inherent strain of the bicyclo[3.1.0]hexane system and the functionality of the acetic acid group present numerous opportunities for exploring novel reactivity.

Reactivity of the Bicyclic Core: The strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane core is susceptible to ring-opening reactions, which can be exploited for further synthetic transformations. Acid-catalyzed additions of reagents like methanol (B129727) and acetic acid to bicyclo[3.1.0]hexene-2 have been shown to proceed via bicyclo[3.1.0]hexyl carbonium ion intermediates, leading to various substituted cyclopentane (B165970) derivatives. mdpi.com This suggests that the (bicyclo[3.1.0]hexane-1-yl)acetic acid could undergo intramolecular lactonization or participate in rearrangements under acidic conditions, potentially leading to complex polycyclic structures. Lewis acid-catalyzed cycloisomerization of polyenes has been used to generate the bicyclo[3.1.0]hexene core, indicating the system's involvement in complex cascade reactions. researchgate.net

Functionalization of the Acetic Acid Moiety: The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations. Beyond standard amide and ester formations, it can be converted into isocyanates for urethane (B1682113) synthesis, or reduced to the corresponding alcohol for etherification or oxidation to an aldehyde. This aldehyde could then serve as a precursor for Wittig-type reactions or reductive aminations, allowing for the attachment of diverse molecular fragments to the rigid bicyclic scaffold. The development of decarboxylative coupling reactions could also enable the direct attachment of the bicyclo[3.1.0]hexane-1-methyl group to various aromatic and aliphatic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous flow manufacturing is a significant trend in modern chemistry, offering improved safety, efficiency, and scalability. The synthesis of bicyclo[3.1.0]hexane derivatives is beginning to be adapted to these technologies.

A photocatalytic flow process has been reported for the synthesis of 1,3-diazabicyclo[3.1.0]hexane derivatives from N,N-dimethylanilines and α-azidochalcones. preprints.org This demonstrates the feasibility of using continuous-flow reactors for the photochemical construction of this bicyclic system, which can offer better light penetration and reaction control compared to batch processes. Similarly, the generation of diazo compounds, which are key precursors in many cyclopropanation reactions to form bicyclo[3.1.0]hexanes, has been successfully achieved in flow, mitigating the hazards associated with their accumulation in batch reactors.

Automated synthesis platforms can accelerate the discovery of new derivatives by rapidly creating libraries of compounds. By integrating flow reactors with automated purification and analysis systems, libraries of this compound amides or esters could be synthesized by sequentially introducing different amines or alcohols. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery.

Expansion of Applications in Chemical Biology, Supramolecular Chemistry, and Advanced Material Science

The unique conformational properties of the bicyclo[3.1.0]hexane scaffold make it an attractive component for various advanced applications.

Chemical Biology: The rigid bicyclo[3.1.0]hexane core is an excellent scaffold for designing conformationally constrained analogues of biologically active molecules. researchgate.net It has been incorporated into nucleosides to lock the sugar pucker into specific conformations (North or South), which is crucial for studying nucleic acid structure and recognition. google.com These (N)-methanocarba nucleosides have been developed as highly potent and selective A3 adenosine (B11128) receptor agonists. google.comtandfonline.com Derivatives of 3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been synthesized as potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR) antagonists. researchgate.net The this compound core could be used to mimic amino acids or other biological building blocks to create novel probes or therapeutic candidates.

Supramolecular Chemistry and Advanced Materials: The defined three-dimensional structure of the bicyclo[3.1.0]hexane unit is being explored in materials science. There are reports of novel liquid crystalline compounds that incorporate the bicyclo[3.1.0]hexane core, indicating its potential as a non-traditional building block for creating materials with specific mesophase properties. mdpi.comevitachem.com In supramolecular chemistry, derivatives such as bicyclo[3.1.0]hexane-1-carboxylic acid have been used in hosts that form chiral cavities capable of selective molecular recognition. Furthermore, the synthesis of bicyclo[3.1.0]hexane silanes introduces a handle for creating silicon-based polymers or materials, where the rigid bicyclic unit could impart unique thermal or mechanical properties. rsc.org

Application AreaExample Derivative/SystemResearch Focus
Chemical Biology (N)-Methanocarba NucleosidesPotent and selective A3 adenosine receptor agonists. google.comtandfonline.com
Chemical Biology 3-Azabicyclo[3.1.0]hexane Dicarboxylic AcidsSelective group II metabotropic glutamate receptor antagonists. researchgate.net
Advanced Materials Phenyl-substituted Bicyclo[3.1.0]hexanesDevelopment of novel liquid crystalline materials. mdpi.com
Supramolecular Chemistry Bicyclo[3.1.0]hexane-1-carboxylic acidChiral recognition in supramolecular hosts.
Advanced Materials Bicyclo[3.1.0]hexane SilanesPrecursors for silicon-based polymers and materials. rsc.org

Investigation of Bioorthogonal Reactions Utilizing the Bicyclo[3.1.0]hexane Core

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The development of new bioorthogonal reaction partners is a vibrant area of research. The strained bicyclo[3.1.0]hexane ring system, or its precursors, holds potential for this field.

While direct bioorthogonal reactions with the bicyclo[3.1.0]hexane core itself are not yet widely established, its derivatives can be functionalized for such applications. For example, bicyclo[3.1.0]hexane-based nucleosides have been synthesized with azide (B81097) functionalities. These azide groups can readily undergo strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC)—prototypical "click" reactions that are widely used for bioorthogonal labeling of biomolecules.

Future research could focus on exploiting the inherent strain of the bicyclic system itself. The cyclopropene (B1174273) moiety, often a precursor in bicyclo[3.1.0]hexane synthesis, has been identified as a potential participant in bioorthogonal reactions. The high ring strain could enable rapid reactions with specific reaction partners, such as tetrazines, in inverse-electron-demand Diels-Alder reactions. Developing derivatives of this compound that incorporate these "clickable" handles or strained alkenes would enable its use as a rigid scaffold for chemical biology probes to visualize or track biological processes in real-time.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (Bicyclo[3.1.0]hexane-1-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves cyclopropanation, photoinduced cyclization, or (3 + 2) annulation. For example:

  • Cyclopropanation : Cyclopentenone precursors undergo cyclopropanation under controlled conditions (e.g., using transition metal catalysts) to form the bicyclo[3.1.0]hexane core .
  • Photoinduced Cyclization : Pyridinium cations can be photoactivated to generate intermediates like aziridines, which are further functionalized to yield the bicyclic scaffold .
  • Annulation : Cyclopropenes react with aminocyclopropanes via photoredox-mediated (3 + 2) annulation to construct the bicyclo[3.1.0]hexane framework .
    • Critical parameters include temperature (-20°C for stereochemical control), catalysts (ruthenium chloride), and solvent systems .

Q. How is the stereochemistry of this compound analyzed?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in oxazolidine derivatives .
  • Isotopic Labeling : Deuterium exchange experiments (e.g., using acetic acid-OO-d) track hydride migration and α-deuterium retention, validated via mass spectrometry .
  • Chiral HPLC : Separates enantiomers, particularly for derivatives like rac-(1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid .

Q. What analytical techniques confirm the structure of bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify ring strain effects (e.g., upfield shifts for cyclopropane protons) .
  • Mass Spectrometry : High-resolution MS distinguishes isotopic distributions (e.g., d1d_1-cyclopentanol vs. d0d_0 derivatives) .
  • FT-IR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) confirm functionalization .

Advanced Research Questions

Q. How to address contradictory data in reaction mechanisms involving bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer :

  • Isotopic Tracers : Use deuterated reagents (e.g., acetic acid-OO-d) to map bond rupture sites. For instance, bicyclo[3.1.0]hexane shows preferential external C-C bond cleavage (83% yield) vs. internal bond rupture (17%) .
  • Computational Modeling : DFT calculations predict transition states and regioselectivity, resolving discrepancies between experimental and theoretical product ratios .
  • Kinetic Studies : Compare activation energies for competing pathways (e.g., solvolysis vs. rearrangement) .

Methodological approaches for enantioselective synthesis of bicyclo[3.1.0]hexane scaffolds

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure precursors like (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, synthesized via stereocontrolled cyclization .
  • Asymmetric Catalysis : Rhodium-catalyzed cyclopropanation with chiral ligands (e.g., bisoxazolines) achieves >90% ee .
  • Protecting Group Strategies : Temporary groups (e.g., isopropylidene) preserve stereochemistry during functionalization .

Role of computational modeling in optimizing bicyclo[3.1.0]hexane-based inhibitors

  • Methodological Answer :

  • Docking Simulations : Predict binding interactions with biological targets (e.g., influenza neuraminidase) by aligning the bicyclic scaffold’s boat-like conformation with active-site pockets .
  • MD Simulations : Assess stability of inhibitor-enzyme complexes under physiological conditions .
  • QSAR Studies : Correlate substituent effects (e.g., fluorine at C3) with inhibitory potency .

Designing experiments to study ring strain effects in bicyclo[3.1.0]hexane systems

  • Methodological Answer :

  • Thermal Stability Assays : Compare decomposition rates of bicyclo[3.1.0]hexane derivatives (e.g., thujone) vs. less strained analogs .
  • Reactivity Profiling : Monitor ring-opening reactions (e.g., acid-catalyzed acetolysis) to quantify strain energy .
  • Comparative Synthesis : Synthesize analogs with varying ring sizes (e.g., bicyclo[2.2.2]octane) to isolate strain contributions .

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